molecular formula C16H16ClN3O2 B11153050 6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11153050
M. Wt: 317.77 g/mol
InChI Key: JYBKVBHXIOOHBO-UHFFFAOYSA-N
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Description

6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of the furan ring and the chloro substituent adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the chloro and furan substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the furan-2-yl butan-2-yl group to the imidazo[1,2-a]pyridine core under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The furan ring and chloro substituent play crucial roles in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of both the furan ring and the chloro substituent enhances its versatility in various chemical reactions and its potential as a pharmacologically active compound .

Properties

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C16H16ClN3O2/c1-11(4-6-13-3-2-8-22-13)18-16(21)14-10-20-9-12(17)5-7-15(20)19-14/h2-3,5,7-11H,4,6H2,1H3,(H,18,21)

InChI Key

JYBKVBHXIOOHBO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CO1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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